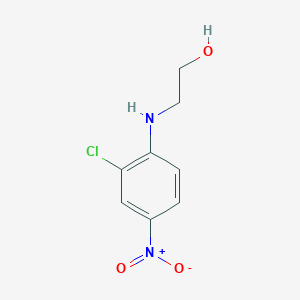![molecular formula C24H22Cl2N2O5S B11555611 3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate](/img/structure/B11555611.png)
3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chlorinated phenyl groups and a diethylsulfamoyl benzoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a chlorinated benzene derivative, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated using 2-chlorobenzoyl chloride to form the amide linkage.
Sulfonation: The final step involves the sulfonation of the benzoate group with diethylsulfamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(2-Bromophenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate
- 3-{[(2-Iodophenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate
- 3-{[(2-Fluorophenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate
Uniqueness
The uniqueness of 3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate lies in its specific chlorinated phenyl groups and diethylsulfamoyl benzoate moiety, which confer distinct chemical and biological properties compared to its brominated, iodinated, or fluorinated analogs.
Eigenschaften
Molekularformel |
C24H22Cl2N2O5S |
|---|---|
Molekulargewicht |
521.4 g/mol |
IUPAC-Name |
[3-[(2-chlorobenzoyl)amino]phenyl] 2-chloro-5-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C24H22Cl2N2O5S/c1-3-28(4-2)34(31,32)18-12-13-22(26)20(15-18)24(30)33-17-9-7-8-16(14-17)27-23(29)19-10-5-6-11-21(19)25/h5-15H,3-4H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
JZCZVEFXTNXXSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11555534.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11555541.png)
![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11555547.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B11555551.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11555562.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11555572.png)
![2-(6-{[2-(3-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 3-nitrobenzoate](/img/structure/B11555575.png)

![1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene](/img/structure/B11555591.png)
![2-[N'-(4-Allyloxy-3-methoxy-benzylidene)-hydrazino]-2-oxo-N-pyridin-2-yl-acetamide](/img/structure/B11555603.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11555605.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11555613.png)
![{2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11555615.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11555628.png)
